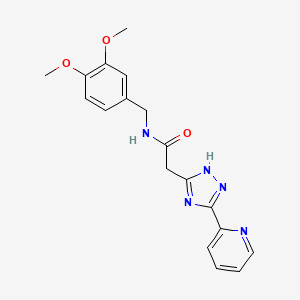
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTA is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound that has been widely studied for its biological properties. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as DNA topoisomerase and tubulin. N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including:
1. Antioxidant activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit antioxidant activity, which may contribute to its antimicrobial and antitumor properties.
2. Cytotoxicity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit cytotoxicity, or toxicity to cells, which may contribute to its antitumor properties.
3. Metal ion binding: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to bind to metal ions, which may contribute to its metal ion binding and fluorescent imaging properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has several advantages and limitations for use in lab experiments:
Advantages:
1. Potent biological activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide exhibits potent antimicrobial and antitumor activity, making it a promising compound for use in scientific research.
2. Metal ion binding: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can form metal complexes, which have potential applications in catalysis and as sensors for metal ions.
3. Fluorescent imaging: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can be used as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain biomolecules.
Limitations:
1. Limited availability: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not widely available and can be difficult to synthesize.
2. Toxicity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide exhibits cytotoxicity, which may limit its use in certain experiments.
3. Lack of understanding: The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, including:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, which may lead to the development of more effective treatments for various diseases.
2. Development of metal complexes: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can form metal complexes, which have potential applications in catalysis and as sensors for metal ions. Further research is needed to develop these applications.
3. Development of fluorescent probes: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can be used as a fluorescent probe for biological imaging. Further research is needed to develop more effective fluorescent probes based on N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide.
4. Study of structure-activity relationships: More research is needed to understand the relationship between the structure of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide and its biological activity, which may lead to the development of more potent compounds.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-2-pyridinecarbonitrile to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antifungal properties. It has also been studied for its potential as a ligand for metal ions and as a fluorescent probe for biological imaging. N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been used in various scientific research studies, including:
1. Antimicrobial activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
2. Antitumor activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a chemotherapeutic agent.
3. Metal ion binding: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been studied for its ability to bind to metal ions, such as copper and zinc, and to form metal complexes. These metal complexes have potential applications in catalysis and as sensors for metal ions.
4. Fluorescent imaging: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been used as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain biomolecules, such as proteins and nucleic acids.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-7-6-12(9-15(14)26-2)11-20-17(24)10-16-21-18(23-22-16)13-5-3-4-8-19-13/h3-9H,10-11H2,1-2H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCEMLDJGUSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)

![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)


